2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including adamantyl, dimethoxy, trifluoromethyl, phenoxy, and isoquinolinyl groups. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties .Scientific Research Applications
Synthesis and Antioxidant Properties
1-Adamantyl derivatives have been explored in the synthesis of various compounds with antioxidant properties. For instance, a study by Balaydın et al. (2010) involved the synthesis of bromophenols with effective antioxidant power, indicating the potential of such derivatives in creating compounds with antioxidant activities (Balaydın et al., 2010).
Total Synthesis and Cytotoxic Activity
The total synthesis of isoquinoline derivatives, similar to the compound , has been reported in scientific research. Kaufman et al. (2018) described the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, highlighting the methods and potential cytotoxic activity of such compounds (Kaufman et al., 2018).
Synthesis, Structure, and Biological Activity
The synthesis and biological activity of compounds containing adamantyl groups have been widely studied. A study by Bai et al. (2012) focused on the synthesis and anti-Mycobacterium phlei 1180 activity of N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, demonstrating the biological potential of adamantyl-containing compounds (Bai et al., 2012).
Intermolecular and Intramolecular Transfers
Adamantyl derivatives have been studied for their role in intermolecular and intramolecular transfers. Lomas and Vaissermann (1999) investigated the ionic hydrogenation of adamantyl methanols, shedding light on the chemical behavior of adamantyl-containing compounds in various reactions (Lomas & Vaissermann, 1999).
Oxidative Carbonylation
The oxidative carbonylation of adamantylamine to form corresponding carbamates, as investigated by Maddinelli et al. (1987), showcases the potential applications of adamantyl derivatives in synthetic chemistry (Maddinelli et al., 1987).
Properties
IUPAC Name |
1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3NO4/c1-36-26-11-21-6-7-34(28(35)29-14-18-8-19(15-29)10-20(9-18)16-29)25(24(21)13-27(26)37-2)17-38-23-5-3-4-22(12-23)30(31,32)33/h3-5,11-13,18-20,25H,6-10,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEHOIHPONLGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C34CC5CC(C3)CC(C5)C4)COC6=CC=CC(=C6)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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